1-ethyl-1H-pyrazole-5-sulfonamide 1-ethyl-1H-pyrazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1339319-92-4
VCID: VC12027455
InChI: InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
SMILES: CCN1C(=CC=N1)S(=O)(=O)N
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol

1-ethyl-1H-pyrazole-5-sulfonamide

CAS No.: 1339319-92-4

Cat. No.: VC12027455

Molecular Formula: C5H9N3O2S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-1H-pyrazole-5-sulfonamide - 1339319-92-4

Specification

CAS No. 1339319-92-4
Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
IUPAC Name 2-ethylpyrazole-3-sulfonamide
Standard InChI InChI=1S/C5H9N3O2S/c1-2-8-5(3-4-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
Standard InChI Key CLPUWDMYWCEVOG-UHFFFAOYSA-N
SMILES CCN1C(=CC=N1)S(=O)(=O)N
Canonical SMILES CCN1C(=CC=N1)S(=O)(=O)N

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 1-ethyl-1H-pyrazole-5-sulfonamide is C5_5H9_9N3_3O2_2S, with a molecular weight of 191.21 g/mol. The pyrazole ring consists of two adjacent nitrogen atoms, while the sulfonamide group (-SO2_2NH2_2) and ethyl substituent (-CH2_2CH3_3) contribute to its polarity and reactivity. Key physicochemical properties include:

PropertyValue/Description
Boiling PointEstimated 300–350°C
Density~1.45 g/cm³
pKa~9.5 (sulfonamide proton)
SolubilityModerate in polar solvents

The sulfonamide group’s acidity (pKa ~9.5) enables hydrogen bonding and interactions with biological targets, while the ethyl group enhances lipophilicity .

Synthesis and Manufacturing

The synthesis of 1-ethyl-1H-pyrazole-5-sulfonamide typically involves cyclocondensation reactions. A common route includes:

  • Pyrazole Ring Formation: Reacting hydrazine derivatives with β-diketones or β-keto esters to form the pyrazole core.

  • Sulfonylation: Introducing the sulfonamide group via reaction with sulfonyl chloride under basic conditions .

For example, 1-ethylpyrazole is treated with chlorosulfonic acid to yield the corresponding sulfonyl chloride intermediate, which is subsequently aminated with aqueous ammonia. Optimization of reaction conditions (e.g., sodium hydroxide as a base, ethanol solvent) achieves yields of 60–75% .

Chemical Reactivity and Functionalization

The compound undergoes characteristic reactions of both pyrazoles and sulfonamides:

  • Nucleophilic Substitution: The sulfonamide group participates in alkylation or acylation reactions, enabling derivatization for drug discovery .

  • Electrophilic Aromatic Substitution: The pyrazole ring’s electron-deficient nature facilitates halogenation or nitration at the 4-position.

  • Redox Reactions: Oxidation of the sulfonamide group yields sulfonic acids, while reduction is less common due to the stable S=O bonds.

These reactions underpin its utility in synthesizing bioactive derivatives, such as antitumor agents and carbonic anhydrase inhibitors .

Biological Activity and Mechanisms

1-Ethyl-1H-pyrazole-5-sulfonamide exhibits promising biochemical activity, particularly as an enzyme inhibitor:

Antibacterial Activity

As a sulfonamide derivative, it competitively inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate biosynthesis. By mimicking para-aminobenzoic acid (PABA), it disrupts dihydrofolate production, impairing DNA replication and cell division . Studies on analogous compounds show MIC values of 2–8 µg/mL against E. coli and S. aureus.

Antiproliferative Effects

Pyrazole-sulfonamide hybrids demonstrate antiproliferative activity against cancer cell lines. For instance, derivatives bearing trimethylpyrazole motifs inhibit U937 lymphoma cells with IC50_{50} values of 12–45 µM . While direct data on 1-ethyl-1H-pyrazole-5-sulfonamide is limited, structural analogs suggest similar potential via apoptosis induction and cell cycle arrest .

Carbonic Anhydrase Inhibition

The sulfonamide moiety chelates zinc ions in carbonic anhydrase isoforms, making it a candidate for treating glaucoma and epilepsy . Molecular docking studies predict strong binding affinity (Ki_i < 100 nM) for CA-II and CA-IX .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for antimicrobial and anticancer agents. Modifications at the 4-position (e.g., chloro, methyl groups) enhance target selectivity and pharmacokinetic profiles .

Agrochemicals

Its reactivity enables synthesis of herbicides and fungicides. Sulfonamide derivatives disrupt fungal ergosterol biosynthesis and plant amino acid metabolism.

Material Science

Functionalized pyrazole-sulfonamides act as ligands in coordination polymers, with applications in gas storage and catalysis .

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